molecular formula C17H14BrFN2S B3015732 5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-methyl-1H-imidazole CAS No. 1206987-37-2

5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-methyl-1H-imidazole

Cat. No.: B3015732
CAS No.: 1206987-37-2
M. Wt: 377.28
InChI Key: BPDWUBCJZRQCNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • CAS Number : Notably, this compound is associated with the CAS number .

Molecular Structure Analysis

The molecular structure of 5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-methyl-1H-imidazole comprises an imidazole ring substituted with bromophenyl and fluorobenzyl groups. The thioether linkage contributes to its overall structure. For a visual representation, refer to the Mol file .

Scientific Research Applications

1. Antimicrobial and Antioxidant Activities

Compounds similar to 5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-methyl-1H-imidazole, particularly derivatives of 1H-benzimidazole, have been synthesized and tested for their antimicrobial and antioxidant activities. These compounds have exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria (Menteşe, Ülker, & Kahveci, 2015).

2. Antiviral Activity

Benzyl-substituted imidazole derivatives, including structures similar to this compound, have been shown to have inhibitory effects on the replication of various viruses. Specific compounds within this class have demonstrated potent activity against influenza A and respiratory syncytial viruses (Golankiewicz, Januszczyk, Ikeda, Balzarini, & De Clercq, 1995).

3. Structural Analysis

The crystal structure and molecular interactions of compounds structurally similar to this compound have been extensively studied, providing insights into their potential applications in scientific research and drug design (Banu et al., 2011).

4. Synthesis and Characterization

Various methods of synthesizing benzimidazole derivatives, including those structurally similar to the compound , have been explored. These studies focus on the synthesis process, characterization, and potential applications of these compounds (Huang Jin-qing, 2009).

5. Inhibitory Effects on Kinases

Research has demonstrated that benzimidazole derivatives can inhibit specific kinases, such as p38 MAP kinase, which are important targets in various diseases. The structural features of these compounds play a critical role in their inhibitory activity (Koch, Bäuerlein, Jank, & Laufer, 2008).

Properties

IUPAC Name

5-(4-bromophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrFN2S/c1-21-16(13-4-6-14(18)7-5-13)10-20-17(21)22-11-12-2-8-15(19)9-3-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDWUBCJZRQCNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC2=CC=C(C=C2)F)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.